molecular formula C15H16OS B14535824 Benzenemethanol, 2-[(1-phenylethyl)thio]- CAS No. 62296-28-0

Benzenemethanol, 2-[(1-phenylethyl)thio]-

Cat. No.: B14535824
CAS No.: 62296-28-0
M. Wt: 244.4 g/mol
InChI Key: GABFBNUBMYXIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 2-[(1-phenylethyl)thio]- is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a benzenemethanol group substituted with a 2-[(1-phenylethyl)thio] group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-[(1-phenylethyl)thio]- typically involves the reaction of benzenemethanol with 2-[(1-phenylethyl)thio] chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-[(1-phenylethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzenemethanol, 2-[(1-phenylethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-[(1-phenylethyl)thio]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules. The benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: Lacks the thioether group, making it less reactive in certain chemical reactions.

    2-Phenylethanol: Similar structure but lacks the benzenemethanol group.

    Thiophenol: Contains a thiol group instead of a thioether group.

Uniqueness

Benzenemethanol, 2-[(1-phenylethyl)thio]- is unique due to the presence of both a benzenemethanol group and a thioether group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

62296-28-0

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

[2-(1-phenylethylsulfanyl)phenyl]methanol

InChI

InChI=1S/C15H16OS/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16/h2-10,12,16H,11H2,1H3

InChI Key

GABFBNUBMYXIAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=CC=CC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.